4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid
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Overview
Description
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a pyrrolidine ring and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid typically involves the introduction of the pyrrolidine and trifluoromethyl groups onto a benzoic acid derivative. One common method includes the nucleophilic substitution reaction where a suitable benzoic acid derivative is reacted with pyrrolidine and a trifluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the pyrrolidine or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to therapeutic effects or other desired outcomes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-pyrrolidin-1-ylbenzoate: This compound shares the pyrrolidine ring but lacks the trifluoromethyl group.
4-(Pyrrolidin-1-yl)benzoic acid: Similar structure but without the trifluoromethyl group.
3-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the pyrrolidine ring.
Uniqueness
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid is unique due to the combination of the pyrrolidine ring and trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications compared to its analogs .
Properties
IUPAC Name |
4-pyrrolidin-1-yl-3-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)9-7-8(11(17)18)3-4-10(9)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUUMAHIIQCTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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